Rhinanthin

Description

Properties

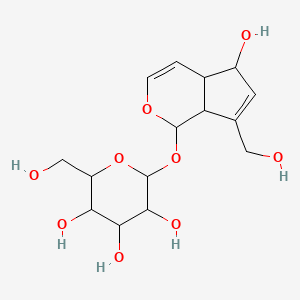

IUPAC Name |

2-[[5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O9/c16-4-6-3-8(18)7-1-2-22-14(10(6)7)24-15-13(21)12(20)11(19)9(5-17)23-15/h1-3,7-21H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWJHRPNHPHBRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C2C1C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aucubin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

356 mg/mL at 20 °C | |

| Record name | Aucubin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

479-98-1 | |

| Record name | Aucubin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181 °C | |

| Record name | Aucubin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Distribution of Aucubin

Aucubin was first isolated in 1905 from the leaves of Aucuba japonica nih.gov. Since then, it has been identified across a broad spectrum of plant families, including Cornaceae, Garryaceae, Orobanchaceae, Globulariaceae, Eucommiaceae, Scrophulariaceae, Plantaginaceae, and Rubiaceae nih.gov. The Plantaginaceae family is particularly rich in aucubin, to the extent that the compound serves as a chemotaxonomic marker for this group nih.gov.

Aucubin is distributed throughout various plant parts, including flowers, seeds, fruits, leaves, stems, and roots nih.gov. Its presence in plants is primarily attributed to its function as a defensive mechanism against generalist herbivores, as it has been shown to decrease their growth rates researchgate.netwikipedia.org.

Table 1: Plant Families and Representative Species Containing Aucubin

| Plant Family | Representative Species |

| Plantaginaceae | Plantago asiatica, Plantago major, Plantago lanceolata, Plantago ovata, Veronica kellereri, Plantago uniflora nih.govresearchgate.netnih.govnih.govnih.gov |

| Cornaceae | Aucuba japonica nih.govresearchgate.netnih.gov |

| Eucommiaceae | Eucommia ulmoides nih.govresearchgate.netnih.govnih.gov |

| Rubiaceae | Galium aparine researchgate.net |

| Orobanchaceae | Rehmannia glutinosa, Melampyrum arvense, Parentucellia viscosa nih.govnih.gov |

| Globulariaceae | Globularia dumulosa nih.gov |

| Garryaceae | Aucuba japonica researchgate.net |

| Scrophulariaceae | Scrophularia umbrosa researchgate.net |

| Aragoaceae | Aragoa cundinamarcensis nih.gov |

| Plantaginaceae | Campylanthus salsaloides, Campylanthus glaber nih.gov |

| Pinaceae | Abies spectabilis nih.gov |

Influence of Genetic Factors on Aucubin Accumulation

The biosynthetic pathway of aucubin, originating from a cyclized lactone intermediate, exhibits organism-specific variations. For example, in Gardenia jasminoides, the pathway involves the glycosylation of the cyclized lactone intermediate to form boschnaloside, which is then hydroxylated at C10, oxidized to geniposidic acid, decarboxylated to bartisioside, and finally hydroxylated to yield aucubin researchgate.netwikipedia.org. In contrast, the biosynthetic route in Scrophularia umbrosa differs, where the lactone intermediate is glycosylated and oxidized at the C11 carbonyl to produce 8-epi-deoxy-loganic acid, subsequently converted to deoxygeniposidic acid, then hydroxylated at C10 to geniposidic acid, followed by decarboxylation and hydroxylation at C6 to form aucubin researchgate.net.

Environmental and Developmental Modulators of Aucubin Content

Influence of Light and TemperatureLight intensity significantly impacts aucubin accumulation. Plants grown under high light conditions tend to exhibit higher aucubin concentrationsresearchgate.netnih.gov. Conversely, low light intensity or shaded conditions have been shown to suppress the accumulation of aucubin in plantain leavesresearchgate.netnih.govfrontiersin.org. Research indicates that aucubin concentrations were, on average, 12% higher in high nutrient treatments when plants were exposed to high light, but 8% lower in high nutrient treatments under low light conditionsnih.gov.

Temperature also plays a critical role in modulating aucubin content. Relatively high air temperatures, such as 20°C/18°C (day/night), have been observed to enhance aucubin accumulation researchgate.netnih.gov. Consequently, plants cultivated under warmer conditions typically accumulate more aucubin compared to those grown at lower air temperatures, such as 15°C/10°C (day/night) researchgate.netnih.gov. The optimal air temperature for plant growth is generally associated with higher aucubin content researchgate.netnih.gov.

Table 2: Influence of Temperature on Aucubin Content

| Temperature Regime (Day/Night) | Effect on Aucubin Content | Reference |

| 20°C/18°C (High) | Enhanced accumulation | researchgate.netnih.gov |

| 15°C/10°C (Low) | Lower accumulation | researchgate.netnih.gov |

| Optimal for Growth | Higher content | researchgate.netnih.gov |

Influence of Developmental Stage and SeasonalityThe developmental stage and age of a plant significantly affect its aucubin contentresearchgate.netnih.gov. In Plantago lanceolata, intermediate leaves have been found to contain more aucubin compared to mature leavesresearchgate.netnih.gov. As leaves age, there is an observed increase in aucubin content relative to the total iridoid glycosidesresearchgate.netnih.gov. Furthermore, new leaves can possess twice the amount of iridoid glycosides compared to mature leavesresearchgate.net.

Seasonal variations also dictate aucubin concentrations. The amount of aucubin typically increases from late spring to mid-fall, remaining relatively constant during mid-summer, and gradually decreasing in late fall, correlating with a decline in air temperature researchgate.netfrontiersin.org. Aucubin concentration is generally lowest during the summer months frontiersin.org.

Table 3: Seasonal Variation in Aucubin Content in Plantago lanceolata Leaves

| Season | Trend in Aucubin Content | Reference |

| Late Spring | Increase | researchgate.net |

| Mid-Summer | Relatively Constant | researchgate.net |

| Mid-Fall | Highest | researchgate.net |

| Late Fall | Gradual Decrease | researchgate.net |

| Summer (Overall) | Lowest | frontiersin.org |

Differences in aucubin levels have also been noted across various habitats and populations researchgate.net. Field-grown plants generally exhibit higher iridoid glycoside content compared to those grown in greenhouses researchgate.net. For instance, aucubin content in field-harvested Plantago lanceolata has been reported to range from 0.5% to 5% of dry weight in different studies researchgate.net.

Advanced Analytical Methodologies for Aucubin Quantification and Characterization

Chromatographic Techniques for Isolation and Purification

Chromatography is the cornerstone for the separation of aucubin from other plant constituents. The selection of a specific technique is contingent on the desired scale and purity of the final product, ranging from analytical-scale quantification to preparative-scale isolation.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the quantitative analysis of aucubin in various plant extracts. nih.govmazums.ac.ir Reversed-phase (RP-HPLC) is the most common mode, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.

A validated RP-HPLC method for determining aucubin in Plantago species used a Zorbax SB-C18 column with a gradient mobile phase of aqueous phosphoric acid and acetonitrile (B52724). researchgate.net Detection is typically performed using a UV detector at wavelengths between 204 and 210 nm. nih.govcore.ac.uk The HPLC method has been successfully applied to quantify aucubin in different developmental stages of Rehmannia glutinosa leaves and in various Veronica species. nih.govlekovitesirovine.rs

Ultra-High Performance Liquid Chromatography (UHPLC), an evolution of HPLC utilizing smaller particle size columns (typically <2 µm), offers faster analysis times and improved resolution. UHPLC systems, often coupled with mass spectrometry, provide enhanced sensitivity for aucubin determination.

Table 1: Examples of HPLC and UHPLC Methods for Aucubin Quantification

| Parameter | HPLC Method 1 researchgate.net | HPLC Method 2 nih.gov | HPLC Method 3 |

|---|---|---|---|

| Plant Matrix | Plantago lanceolata | Rehmannia glutinosa | Plantain |

| Column | Zorbax SB-C18 | Phenomenex Kinetex C18 (4.6 mm × 100 mm, 2.6 µm) | Prodigy ODS (250mm x 4.6mm, 5µm) |

| Mobile Phase | Aqueous phosphoric acid and acetonitrile (gradient) | Acetonitrile (5%) and 0.1% formic acid in water (95%) (isocratic) | 98% Sodium dihydrogen phosphate (B84403) buffer, 2% Acetonitrile (isocratic) |

| Flow Rate | Not specified | 0.4 mL/min | Not specified |

| Detection | UV at 210 nm | UV at 210 nm | UV at 204 nm |

| Linearity (r) | > 0.9995 | Not specified | Not specified |

| LOD | 16.06 mg/mL | Not specified | Not specified |

| LOQ | 53.33 mg/mL | Not specified | Not specified |

High-Performance Thin-Layer Chromatography (HPTLC) and Thin-Layer Chromatography (TLC) in Separation

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, cost-effective, and high-throughput alternative to HPLC for aucubin quantification. lekovitesirovine.rs This technique is particularly suitable for screening large numbers of samples and for the routine quality control of herbal materials. nih.gov

For the quantitative determination of aucubin in Vitex agnus-castus fruits, an HPTLC-densitometry method was developed using silica (B1680970) gel plates and a mobile phase of ethyl acetate-methanol-water (77:15:8, v/v/v). nih.govnih.gov After development, the chromatograms are visualized using a derivatizing agent, such as p-dimethylaminobenzaldehyde reagent, and the spots are scanned densitometrically, typically around 580 nm. nih.govakjournals.com Studies have shown that there are no significant differences in the aucubin content determined by HPLC and HPTLC methods, validating HPTLC as a reliable quantitative tool. researchgate.netlekovitesirovine.rs

Table 2: HPTLC Method Validation for Aucubin Quantification in Vitex agnus-castus nih.govnih.gov

| Validation Parameter | Result |

|---|---|

| Stationary Phase | Silica gel HPTLC plates |

| Mobile Phase | Ethyl acetate-methanol-water (77:15:8) |

| Detection Wavelength | 580 nm (after derivatization) |

| Linearity Range | 20-100 µg/mL |

| Correlation Coefficient (r²) | 0.997 |

| Recovery | 95-98% |

| Precision (Intra-day RSD) | < 4.9% |

| Precision (Inter-day RSD) | < 7.2% |

| Limit of Detection (LOD) | 6.6 µg/mL |

| Limit of Quantitation (LOQ) | 20 µg/mL |

Medium Pressure Liquid Chromatography (MPLC) and Flash Chromatography Methodologies

For the isolation of larger quantities of aucubin for structural studies or as a reference standard, preparative chromatographic techniques are employed. Medium Pressure Liquid Chromatography (MPLC) is an effective intermediary step for purifying aucubin from crude plant extracts. nih.govubaya.ac.idnih.gov Following initial partitioning to remove lipophilic compounds, the aqueous phase containing aucubin is subjected to MPLC, often using a reversed-phase C18 stationary phase with a water-methanol gradient as the mobile phase. nih.gov

Flash chromatography, a rapid form of preparative column chromatography that uses moderate pressure to drive the mobile phase through the stationary phase, is also utilized in the purification scheme for aucubin. These techniques are crucial for obtaining high-purity aucubin required for detailed biological and chemical analysis.

Spectrometric and Spectroscopic Techniques for Structural Elucidation and Quantification

While chromatography separates aucubin, spectrometric and spectroscopic techniques provide the means for its definitive identification, structural elucidation, and highly sensitive quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-ESI-MS/MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the analysis of aucubin. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile and polar molecules like aucubin. LC-ESI-MS analyses have confirmed aucubin content in various Plantago species, with results comparable to those from HPLC and HPTLC. researchgate.net

Tandem mass spectrometry (MS/MS), particularly when used with a triple quadrupole mass analyzer, offers exceptional selectivity and sensitivity for quantification. nih.gov In this setup, a specific precursor ion for aucubin is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as multiple-reaction monitoring (MRM), significantly reduces background noise. An LC-ESI-MS/MS method has been developed for the simultaneous quantification of aucubin, ajugol, and catalpol (B1668604) in rat biological samples, monitoring the precursor-to-product ion transition of m/z 364.3→149.0 for aucubin in positive ionization mode. nih.gov A similar method established for quantifying aucubin in rat plasma used the m/z 364 → 149 transition. nih.gov

Time-of-Flight Mass Spectrometry (LC-TOF-MS, uHPLC–TOF-MS) for Precise Mass Analysis

Time-of-Flight (TOF) mass spectrometry provides high-resolution and accurate mass measurements, which are invaluable for confirming the elemental composition of a compound. When coupled with HPLC or UHPLC, this technique (LC-TOF-MS or uHPLC-TOF-MS) allows for the confident identification of aucubin in complex mixtures, even without a pure reference standard. researchgate.net The high mass accuracy of TOF-MS helps to distinguish aucubin from other co-eluting compounds that may have the same nominal mass but a different elemental formula. This capability is particularly useful in metabolomics studies and for the structural characterization of iridoid glycosides in general. core.ac.uk

Fourier-Transform Infrared Spectroscopy (FTIR) and Near-Infrared Spectroscopy (FTNIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique utilized for the identification of functional groups within a molecule. When applied to Aucubin, FTIR analysis reveals characteristic absorption bands that correspond to the specific vibrational frequencies of its chemical bonds. The IR spectrum of Aucubin, typically obtained using a potassium bromide (KBr) disk, displays significant peaks indicative of its core structure. researchgate.net Notably, the spectrum shows a broad absorption band between 3629 and 1666 cm⁻¹, which is characteristic of the O-H (hydroxyl) stretching vibrations from the glucose moiety and the aglycone backbone. mdpi.com Another key absorption is the C=C stretching vibration, also found within that range, corresponding to the double bond in the cyclopentane (B165970) ring. mdpi.com

Analysis of isolated Aucubin has successfully identified numerous functional groups. researchgate.netmazums.ac.irresearchgate.net The presence of sp³ C-H stretching and bending vibrations, as well as C-O stretching vibrations from the alcohol and ether groups, are also clearly discernible in the spectrum, providing a molecular fingerprint of the compound. ieeesem.com

Near-Infrared (FTNIR) spectroscopy, often coupled with chemometric analysis, has emerged as a rapid, non-destructive, and cost-effective alternative for quantifying Aucubin in plant materials. mazums.ac.irmazums.ac.irresearchgate.net This method is particularly advantageous for high-throughput screening required in variety selection programs. juniperpublishers.com By developing predictive models, such as those using Partial Least Squares (PLS) regression, FTNIR can accurately determine Aucubin content from the spectra of dried and powdered plant leaves. researchgate.netjuniperpublishers.com These models correlate the spectral data with reference values obtained from traditional chromatographic methods. researchgate.net Research on Plantago lanceolata has demonstrated the successful application of FTNIR for predicting Aucubin content, achieving high correlation coefficients. juniperpublishers.com

| Parameter | Value | Description |

|---|---|---|

| Correlation Coefficient (R-value) | 0.88 | Indicates a strong correlation between the actual and predicted Aucubin content. juniperpublishers.com |

| Root Mean Square Error (RMSE) | 0.56% | Represents the standard deviation of the prediction errors, indicating the model's accuracy. researchgate.netjuniperpublishers.com |

| Wavelength Region | 1332-1836 nm | The specific near-infrared region used to build the predictive model. juniperpublishers.com |

Electrophoretic Methods

Electrophoretic techniques offer high efficiency and resolution for the analysis of iridoid glycosides like Aucubin. mazums.ac.irmazums.ac.ir These methods separate molecules based on their differential migration in an electric field, providing a powerful tool for both qualitative and quantitative analysis in complex matrices such as plant extracts. mazums.ac.ir

Capillary Electrophoresis (CE) for Iridoid Analysis

Capillary Electrophoresis (CE) is a highly suitable technique for the quantitative analysis of iridoids. nih.gov Given that iridoids can be unstable and prone to hydrolysis under acidic conditions, CE is typically performed in basic buffer solutions. researchgate.net These alkaline conditions are advantageous as they enhance the electro-osmotic flow, leading to shorter migration times and faster analyses while preserving the integrity of the compounds. researchgate.netkbco.hr

A Quality by Design (QbD) approach has been successfully used to optimize CE methods for the analysis of multiple iridoids simultaneously. nih.gov Critical parameters such as buffer concentration, pH, applied voltage, and column temperature are systematically adjusted to achieve optimal separation and resolution. This methodology ensures the development of a rapid and reliable method for quantifying compounds like Aucubin in plant materials. nih.gov

Optimization of Extraction and Purification Protocols from Diverse Plant Matrices

The isolation of pure Aucubin from various plant sources requires carefully optimized extraction and purification protocols, as yields can vary significantly depending on the plant matrix and methods used. nih.gov Maceration with solvents like ethanol (B145695) or methanol (B129727) is a common initial extraction step, chosen for their ability to dissolve a wide range of compounds. nih.gov To enhance yields, some protocols utilize fresh plant material to prevent enzymatic degradation, as Aucubin can be sensitive to temperature and oxidation. nih.gov

A variety of advanced extraction and purification techniques have been developed to improve efficiency and yield. Hot Water Extraction (HWE) and Pressurized Hot Water Extraction (PHWE) have been shown to be highly efficient for isolating Aucubin and Catalpol from Veronica longifolia, with HWE demonstrating better repeatability. researchgate.netnih.gov

More recently, innovative solvents such as Natural Deep Eutectic Solvents (DES) have been employed. A response surface methodology was used to optimize the extraction of Aucubin from Eucommia ulmoides seed draff using a Choline chloride-Acetic acid (ChAce) based DES. This approach systematically evaluates multiple factors to find the most efficient extraction conditions. nih.govacs.org

| Parameter | Optimal Value |

|---|---|

| HBD–HBA Ratio (Acetic Acid:Choline Chloride) | 2.18 acs.org |

| Liquid–Solid Ratio | 46.92 mL/g acs.org |

| Water Percentage | 37.95% acs.org |

| Extraction Temperature | 321.03 K acs.org |

| Extraction Time | 59.55 min acs.org |

Following initial extraction, purification is typically achieved through various chromatographic techniques. A common sequence involves defatting the crude extract with a nonpolar solvent like petroleum ether, followed by column chromatography. nih.gov Stationary phases such as silica gel, Sephadex LH-20, and C-18 are frequently used in combination with gradient elution systems of solvents like water-methanol or petroleum ether-ethyl acetate. mdpi.comnih.govresearchgate.net Macroporous resins have also been effectively used for the purification and enrichment of Aucubin from extracts. nih.gov

Applications in Plant Chemotaxonomy and Quality Control of Plant Extracts

Iridoid glycosides, including Aucubin, serve as important chemotaxonomic markers, providing chemical evidence to clarify the taxonomic relationships between plant species. mazums.ac.irmazums.ac.ir The presence, absence, or relative abundance of specific iridoids can be characteristic of a particular plant family, genus, or species. Aucubin is notably recognized as a key chemotaxonomic marker for the Plantaginaceae family, as it is found in almost all Plantago species. mazums.ac.irnih.govresearchgate.net Its widespread distribution within this family helps in the systematic classification of its members. nih.gov

In the context of quality control, the quantification of Aucubin is crucial for the standardization of herbal raw materials and finished products. nih.gov Since Aucubin is a major bioactive component in many medicinal plants, its concentration is often used as a key indicator of quality and authenticity. mazums.ac.irmazums.ac.ir Analytical methods such as HPTLC and HPLC are routinely employed to determine the levels of Aucubin in plant extracts, ensuring consistency and efficacy. researchgate.netresearchgate.net The application of these analytical techniques allows for the regulation of herbal products and helps to distinguish between different species or varieties that may have morphological similarities but different chemical profiles. mazums.ac.irmazums.ac.ir

Pharmacological Investigations of Aucubin and Its Derivatives

Anti-Inflammatory Activities

Aucubin demonstrates notable anti-inflammatory effects across a range of experimental models. Its mechanisms involve the modulation of inflammatory signaling molecules, inhibition of critical pathways that propagate inflammation, and regulation of metabolic processes that produce inflammatory mediators.

Modulation of Inflammatory Cytokines (e.g., IL-1β, TNF-α)

Aucubin has been shown to significantly suppress the production and expression of key pro-inflammatory cytokines. These proteins are crucial mediators of the inflammatory response, and their inhibition is a key target for anti-inflammatory therapies.

Research has demonstrated that aucubin can inhibit the secretion and mRNA synthesis of atherogenic adipokines, including interleukin-6 (IL-6), induced by tumor necrosis factor-alpha (TNF-α) in 3T3-L1 adipocytes nih.gov. In studies related to liver ischemia-reperfusion injury, aucubin treatment reduced the expression of TNF-α and interleukin-1β (IL-1β) nih.govnih.gov. This inhibitory effect on cytokines is also observed in various neurological contexts. For instance, in models of pilocarpine-induced epilepsy and traumatic brain injury, aucubin lowered the levels of pro-inflammatory cytokines such as IL-1β, HMGB1, and TNF-α mdpi.comnih.gov. Similarly, in cerebral ischemia-reperfusion injury models, aucubin treatment significantly alleviated the increase in IL-1β and TNF-α levels nih.govmdpi.com. In Complete Freund's Adjuvant (CFA)-induced inflammatory pain, aucubin treatment led to a notable decrease in the expression of IL-1β, IL-6, and TNF-α in the spinal cord nih.gov. Furthermore, in rat articular chondrocytes, aucubin has been shown to reverse the elevated gene and protein expression of multiple pro-inflammatory biomarkers challenged by IL-1β researchgate.net.

| Model System/Condition | Inhibited Cytokines | Key Findings | Source |

|---|---|---|---|

| TNF-α-induced 3T3-L1 adipocytes | IL-6, PAI-1, MCP-1 | Aucubin significantly inhibited the secretion and mRNA synthesis of these atherogenic adipokines. | nih.gov |

| Liver Ischemia-Reperfusion Injury (Mice) | TNF-α, IL-1β | Aucubin ameliorated the inflammatory response by reducing the expression of these cytokines. | nih.govnih.gov |

| Pilocarpine-Induced Epilepsy (Mice) | IL-1β, HMGB1, TNF-α | Aucubin treatment lowered the levels of these proinflammatory cytokines. | mdpi.comnih.gov |

| Cerebral Ischemia-Reperfusion (Gerbils) | IL-1β, TNF-α | Aucubin treatment suppressed ischemia-reperfusion-induced increases in cytokine levels. | nih.govmdpi.com |

| CFA-Induced Inflammatory Pain (Mice) | IL-1β, IL-6, TNF-α | Aucubin effectively decreased the expression of key inflammatory cytokines in the spinal cord. | nih.gov |

| IL-1β-stimulated Rat Chondrocytes | Multiple pro-inflammatory biomarkers | Aucubin reversed the increased gene and protein expression of inflammatory mediators. | researchgate.net |

Inhibition of Pro-inflammatory Signaling Pathways (e.g., NF-κB, HMGB1/TLR-4)

A primary mechanism underlying aucubin's anti-inflammatory action is its ability to inhibit key signaling pathways that orchestrate the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and High Mobility Group Box 1 (HMGB1)/Toll-like Receptor-4 (TLR-4) pathways are central to this process.

Aucubin has been found to suppress the activation of NF-κB. In TNF-α-stimulated adipocytes, pretreatment with aucubin suppressed the degradation of IκBα (inhibitory kappa Bα), a critical step that precedes NF-κB activation nih.gov. This inhibition of the NF-κB pathway is a recurring finding across different studies. For instance, aucubin blocks NF-κB activation to reduce IL-6 and TNF-α levels in the gastric mucosa of mice with gastric mucosal lesions mdpi.comnih.gov. It also inhibits NF-κB signaling in human corneal cells, suppressing the mRNA expression of IL-1β, IL-8, and TNF-α mdpi.com.

Furthermore, aucubin has been shown to inhibit the HMGB1/TLR-4/NF-κB signaling pathway. In a model of liver ischemia-reperfusion injury, aucubin reduced the expression of HMGB1 and effectively inhibited the activation of the TLR-4/NF-κB pathway nih.govnih.govfrontiersin.org. In H₂O₂-stimulated neurons, aucubin inhibits the release of HMGB1 by reducing oxidative stress, which in turn decreases HMGB1-TLR4 binding and subsequent NF-κB activation mdpi.comnih.gov. Studies on cerebral ischemia and reperfusion injury also demonstrate that aucubin prevents the upregulation of TLR4 and the subsequent nuclear translocation of NF-κB, thereby attenuating neuroinflammation nih.govmdpi.com.

Effects on Arachidonic Acid Metabolism and Inflammatory Mediators

The metabolism of arachidonic acid is a critical source of potent inflammatory mediators, including prostaglandins and leukotrienes. When tissues are damaged, phospholipids in the cell membrane are converted to arachidonic acid, which is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes mdpi.com.

Aucubin has been shown to influence this pathway. In cellular systems, aucubin demonstrated a significant inhibitory effect on the release of leukotriene C4 (LTC4) nih.gov. While its effect on prostaglandin E2 (PGE2) release was not statistically significant in one study, other research indicates that aucubin can inhibit the expression of COX-2, a key enzyme in prostaglandin synthesis, in various inflammatory models researchgate.netnih.govresearchgate.net. For example, aucubin can reverse the elevated gene and protein expression of COX-2 in rat chondrocytes challenged with IL-1β researchgate.net. It also inhibits COX-2 expression in activated microglial cells researchgate.net. Additionally, most iridoids, including aucubin, have been found to significantly inhibit thromboxane B2 (TXB2) release from human platelets, suggesting a selective inhibition of the TX-synthase enzyme as one of their anti-inflammatory mechanisms nih.gov.

Therapeutic Potential in Specific Inflammatory Conditions

The anti-inflammatory properties of aucubin have been investigated in several specific pathological conditions, demonstrating its potential as a therapeutic agent.

Gastric Mucosal Lesions: In mouse models of ethanol-induced acute gastric mucosal injury, oral administration of aucubin provided a protective effect. It decreased gastric ulcer indexes and histological scores nih.govresearchgate.net. This protection is attributed to its anti-inflammatory and antioxidant effects, including a significant decrease in myeloperoxidase (MPO) activity and the levels of TNF-α and IL-6 in the gastric tissue nih.govresearchgate.net. Aucubin also helps maintain gastric mucosal integrity by elevating COX-1 levels, which promotes the biosynthesis of prostaglandins essential for wound healing mdpi.comnih.gov.

Traumatic Brain Injury (TBI): Aucubin exhibits neuroprotective effects in experimental models of TBI. Treatment with aucubin has been shown to markedly attenuate brain edema and histological damage while improving neurological deficits nih.govresearchgate.net. The underlying mechanism involves the suppression of HMGB1-mediated inflammation and the inhibition of oxidative stress nih.govresearchgate.net. In H₂O₂-stimulated neurons, aucubin inhibits the release of HMGB1, leading to reduced NF-κB activation and lower levels of inflammatory cytokines mdpi.comnih.gov.

Osteoarthritis (OA): Aucubin has demonstrated protective effects on cartilage in models of osteoarthritis. Oral administration of aucubin can delay the progression of OA in a mouse model, as evidenced by reduced cartilage destruction and proteoglycan loss nih.govresearchgate.net. In vitro, aucubin protects chondrocytes against IL-1β-induced apoptosis and inflammation nih.govresearchgate.net. It has been shown to enhance the anti-catabolic and anti-inflammatory effects of hyaluronic acid on OA chondrocytes nih.gov. The protective mechanism involves inhibiting chondrocyte apoptosis and reducing the production of reactive oxygen species nih.govnih.gov.

Antioxidant Activities

In addition to its anti-inflammatory effects, aucubin is a potent antioxidant. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to many inflammatory diseases.

Regulation of Reactive Oxygen Species (ROS) Production

Aucubin has demonstrated the ability to regulate the production of ROS and enhance endogenous antioxidant defenses. Oxidative stress arises from the excess production of ROS, which can damage cells mdpi.com.

In models of traumatic brain injury, aucubin treatment suppressed the excessive generation of ROS and reduced cell apoptosis researchgate.net. It also provides neuroprotection against ischemic brain injury by attenuating oxidative stress, as shown by a reduction in superoxide anion production, oxidative DNA damage, and lipid peroxidation in hippocampal cells mdpi.com. In osteoarthritis models, aucubin has been found to reduce ROS production in chondrocytes, protecting them from apoptosis nih.govnih.gov. The hepatoprotective activity of aucubin also involves an antioxidant mechanism, where it inhibits ROS production and increases the levels of antioxidant enzymes like superoxide dismutase (SOD) mdpi.com. Studies have verified that aucubin can inhibit the generation of ROS, decrease malondialdehyde (MDA) content, and increase the levels of SOD, catalase (CAT), and glutathione (GSH) researchgate.net.

| Model System/Condition | Key Antioxidant Effects | Source |

|---|---|---|

| Traumatic Brain Injury (Mice) | Suppressed excessive generation of ROS; reduced cell apoptosis. | researchgate.net |

| Forebrain Ischemia-Reperfusion (Gerbils) | Reduced superoxide anion production, oxidative DNA damage, and lipid peroxidation. | mdpi.com |

| Osteoarthritis (Chondrocytes) | Reduced IL-1β-induced intracellular ROS production. | nih.govresearchgate.net |

| Hepatic Reperfusion–Ischemic Injury (Mice) | Inhibited ROS production and elevated SOD levels. | mdpi.com |

| Various in vivo and in vitro models | Inhibited ROS generation, decreased MDA, and increased levels of SOD, CAT, and GSH. | researchgate.net |

Activation of Endogenous Antioxidant Defense Systems (e.g., Nrf2-ARE Pathway, Antioxidant Enzymes)

Aucubin has been shown to bolster the body's intrinsic antioxidant capabilities, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. nih.govtandfonline.com Research indicates that aucubin enhances the translocation of Nrf2 from the cytoplasm into the nucleus. nih.govnih.govmdpi.com Once in the nucleus, Nrf2 binds to the ARE, initiating the transcription of a suite of protective genes, including those for antioxidant enzymes. mdpi.comnih.gov

Studies have consistently demonstrated that treatment with aucubin leads to the upregulation of several key antioxidant enzymes. These include heme oxygenase-1 (HO-1), superoxide dismutases (SOD1 and SOD2), catalase (CAT), and glutathione peroxidase (GSH-Px). tandfonline.comnih.govmdpi.comresearchgate.net For instance, in a model of traumatic brain injury (TBI), aucubin treatment triggered the Nrf2-induced antioxidant system. nih.govnih.gov Similarly, in models of forebrain ischemia-reperfusion injury, aucubin administration significantly increased the expression of SOD1 and SOD2 in hippocampal neurons. mdpi.com This activation of Nrf2 and subsequent increase in antioxidant enzyme expression is a critical mechanism by which aucubin helps to restore cellular redox balance and protect against oxidative damage. tandfonline.commdpi.comnih.gov

Table 1: Effect of Aucubin on Endogenous Antioxidant Systems

| Pathway/Enzyme | Effect of Aucubin | Observed in Model(s) | Reference(s) |

|---|---|---|---|

| Nrf2 Translocation | Enhanced | Traumatic Brain Injury, Nonalcoholic Fatty Liver Disease | nih.govmdpi.comnih.gov |

| Heme Oxygenase-1 (HO-1) | Increased Expression | Nonalcoholic Fatty Liver Disease, Chronic Obstructive Pulmonary Disease | tandfonline.comnih.govresearchgate.net |

| Superoxide Dismutase (SOD) | Increased Expression/Levels | Forebrain Ischemia, Nonalcoholic Fatty Liver Disease | tandfonline.comnih.govmdpi.com |

| Catalase (CAT) | Increased Levels | General Antioxidant Studies | tandfonline.com |

| Glutathione Peroxidase (GSH-Px) | Increased Levels | General Antioxidant Studies | tandfonline.com |

Mitigation of Oxidative Stress in Disease Models

By activating endogenous antioxidant defenses, aucubin effectively mitigates oxidative stress across various experimental disease models. mdpi.com Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is a key pathological feature in many diseases. mdpi.comnih.gov

In models of neurological injury, aucubin has shown significant efficacy. In experimental TBI, aucubin treatment suppressed the excessive generation of ROS and reduced cell apoptosis. nih.govnih.gov Similarly, in gerbils subjected to forebrain ischemia-reperfusion injury, pretreatment with aucubin significantly reduced the production of superoxide anions, oxidative DNA damage, and lipid peroxidation in the vulnerable CA1 pyramidal cells of the hippocampus. mdpi.com This protective effect is linked to its ability to directly scavenge ROS and reduce intracellular ROS production. mdpi.com

The benefits of aucubin extend to other conditions as well. In a mouse model of nonalcoholic fatty liver disease (NAFLD), aucubin administration inhibited oxidative stress, as evidenced by changes in the levels of myeloperoxidase (MPO) and superoxide dismutase (SOD). nih.gov Studies on chronic obstructive pulmonary disease (COPD) have also shown that aucubin alleviates oxidative stress by reducing markers like malondialdehyde (MDA) and increasing SOD levels. researchgate.netbohrium.comresearchgate.net These findings collectively demonstrate that aucubin can counteract the damaging effects of oxidative stress in diverse pathological conditions. mdpi.commdpi.com

Neuroprotective and Neurotrophic Effects

Preservation of Neuronal Viability and Function

Aucubin exerts significant neuroprotective effects by preserving the viability and function of neurons, particularly under conditions of stress or injury. nih.govnih.gov A primary mechanism for this protection is the inhibition of apoptosis, or programmed cell death. biorxiv.org Research has shown that aucubin can inhibit hydrogen peroxide (H2O2)-induced apoptosis in nerve cells. nih.gov

In a rat model of status epilepticus, pretreatment with aucubin significantly reduced the number of dead neurons and increased the number of surviving neurons in several hippocampal regions. nih.gov This neuroprotective effect was associated with the induction of autophagy and inhibition of necroptosis, another form of programmed cell death. nih.gov Furthermore, in studies on spinal cord injury (SCI), aucubin was found to reduce neuronal apoptosis, which is crucial for promoting functional recovery. biorxiv.orgnih.gov It also helps preserve neuronal marker proteins, indicating the maintenance of neuronal integrity. biorxiv.org Studies using differentiating neural precursor cells have also shown that aucubin promotes the survival of these newly formed neurons. cornell.eduresearchgate.net

Modulation of Neuroinflammation and Glial Cell Activation

Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a common feature of many neurological disorders. nih.gov Aucubin has demonstrated a potent ability to modulate this response. nih.govmdpi.com It effectively inhibits the activation of both microglia and astrocytes in various disease models. nih.govnih.gov

In a mouse model of Parkinson's disease, aucubin treatment reduced the activation of microglia and astrocytes in the substantia nigra. tandfonline.comnih.gov Similar effects were observed in models of epilepsy, where aucubin attenuated the activation of these glial cells in the hippocampus. tandfonline.comnih.gov This anti-neuroinflammatory action is accompanied by a significant reduction in the production and release of pro-inflammatory cytokines. nih.gov Aucubin has been shown to decrease the levels of interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in models of TBI, epilepsy, and cerebral ischemia-reperfusion injury. nih.govnih.govnih.govnih.gov The mechanism for this often involves the inhibition of inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4)/nuclear factor-κB (NF-κB) pathway. nih.govnih.govresearchgate.net

Table 2: Anti-Neuroinflammatory Effects of Aucubin

| Effect | Target Cells/Molecules | Disease Model(s) | Reference(s) |

|---|---|---|---|

| Inhibition of Glial Activation | Microglia, Astrocytes | Parkinson's Disease, Epilepsy, Cerebral Ischemia | nih.govnih.govnih.gov |

| Reduction of Pro-inflammatory Cytokines | TNF-α | Epilepsy, Cerebral Ischemia, TBI | nih.govnih.govnih.gov |

| IL-1β | Epilepsy, Cerebral Ischemia, TBI | nih.govnih.govnih.gov | |

| IL-6 | TBI, Cerebral Ischemia | nih.govnih.gov | |

| Inhibition of Signaling Pathways | TLR4/NF-κB | Spinal Cord Injury, Cerebral Ischemia | nih.govnih.gov |

Promotion of Neural Precursor Cell Differentiation and Neurogenesis

Beyond protecting existing neurons, aucubin also appears to play a role in neurogenesis by promoting the differentiation of neural precursor cells (NPCs). nih.govnih.gov NPCs are stem cells present in the adult brain that can differentiate into new neurons, a process crucial for brain plasticity and repair. nih.gov

Studies using cultured NPCs from the rat embryonic hippocampus have shown that aucubin facilitates their differentiation into neurons. nih.govnih.gov Notably, aucubin demonstrates a degree of specificity, significantly promoting differentiation towards GABAergic neurons, which are the primary inhibitory neurons in the central nervous system. nih.govnih.gov At certain concentrations, aucubin dramatically increased the expression of GAD65/67, key enzymes for GABA synthesis, by more than three-fold. nih.gov While it also increased markers for glutamatergic neurons, the effect on GABAergic neurons was more pronounced. nih.gov This suggests that aucubin could be a candidate for therapeutic strategies aimed at replacing neurons lost in neurodegenerative diseases, particularly those affecting inhibitory GABAergic circuits. nih.govnih.gov

Therapeutic Efficacy in Neurological Disorders (e.g., Parkinson's Disease, Alzheimer's Disease, Epilepsy, Traumatic Brain Injury, Cerebral Hemorrhage)

The combined antioxidant, anti-inflammatory, and neurogenic properties of aucubin have translated into therapeutic efficacy in a range of preclinical models of neurological disorders. tandfonline.comnih.govresearchgate.net

Parkinson's Disease (PD): In the MPTP-induced mouse model of PD, aucubin treatment improved motor deficits. nih.gov This functional improvement was linked to the preservation of dopaminergic neurons in the substantia nigra and the rescue of dopamine levels in the striatum. nih.govnih.gov The neuroprotective effects in this model are attributed, in part, to the reduction of microglial and astrocyte activation. tandfonline.comnih.gov

Alzheimer's Disease (AD): Reviews suggest that aucubin may improve the prognosis of Alzheimer's disease, although detailed mechanistic studies are more prevalent for other neurological conditions. tandfonline.comnih.govresearchgate.netproquest.com

Epilepsy: In lithium-pilocarpine-induced epilepsy models, aucubin demonstrated anti-seizure effects, reducing the intensity and prolonging the latency of seizures. nih.govresearchgate.net Its therapeutic action in epilepsy is multifaceted, involving the inhibition of neuroinflammation (gliosis), the reduction of neuronal death in the hippocampus, and the regulation of neurotransmitter balance by increasing GABA levels and decreasing glutamate levels. tandfonline.comnih.govnih.gov

Traumatic Brain Injury (TBI): Aucubin has shown significant neuroprotective effects in mouse models of TBI. nih.govnih.gov It markedly attenuates brain edema, reduces histological damage, and improves neurological and cognitive deficits. nih.govtandfonline.comnih.gov These benefits are strongly linked to its ability to inhibit oxidative stress and inflammatory responses through the Nrf2 pathway. nih.govnih.gov

Cerebral Hemorrhage/Ischemia: In models of cerebral ischemia-reperfusion injury, aucubin provides neuroprotection by decreasing infarct volume and mitigating cerebral edema. nih.govnih.gov It alleviates oxidative stress and suppresses neuroinflammation by inhibiting glial activation and reducing pro-inflammatory cytokines. nih.govnih.govnih.gov These effects are mediated, at least in part, by activating pathways like AMPK and inhibiting inflammatory cascades like TLR4/NF-κB. nih.govnih.govnih.gov

Hepatoprotective and Anti-fibrotic Activities of Aucubin and its Derivatives

Aucubin, an iridoid glycoside, has demonstrated significant potential in protecting the liver from various insults and mitigating the progression of liver fibrosis. Research has focused on its efficacy against chemically induced liver damage, ischemia-reperfusion injury, and the cellular mechanisms underlying liver fibrosis.

Protection Against Chemically Induced Liver Injury

Studies have shown that aucubin can protect the liver from damage caused by toxins. For instance, in a model of nonylphenol (NP)-induced hepatotoxicity in rats, administration of aucubin was found to counteract the toxic effects of NP. jksus.org Nonylphenol, an environmental toxicant, is known to cause liver damage through the generation of reactive oxygen species (ROS). jksus.org

In this study, NP intoxication led to a significant increase in the levels of key liver enzymes, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP), indicating liver damage. However, co-treatment with aucubin significantly reduced the levels of these enzymes. Furthermore, NP exposure decreased the activities of crucial antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), glutathione reductase (GSR), and glutathione-S-transferase (GST), and depleted glutathione (GSH) content. Conversely, levels of malondialdehyde (MDA) and ROS were elevated. Aucubin treatment effectively reversed these changes, demonstrating its potent antioxidant properties. jksus.org

The protective effect of aucubin also extends to its anti-inflammatory action. NP administration was shown to increase the levels of nuclear factor-kappa B (NF-κB), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-6, as well as cyclooxygenase-2 (COX-2) activity. Aucubin treatment significantly attenuated these inflammatory markers, suggesting that its hepatoprotective effects are mediated, at least in part, through the suppression of inflammatory pathways. jksus.org Histopathological analysis further confirmed that aucubin could ameliorate the morphological damage to liver tissue caused by NP. jksus.org Earlier research also highlighted aucubin's high liver-protective activity against carbon tetrachloride-induced hepatic damage in mice. mdpi.com

Table 1: Effect of Aucubin on Liver Function and Oxidative Stress Markers in Nonylphenol-Induced Hepatotoxicity

| Parameter | NP-intoxicated Group | NP + Aucubin-treated Group |

| Liver Enzymes | ||

| Alanine aminotransferase (ALT) | Significantly Increased | Significantly Reduced |

| Aspartate aminotransferase (AST) | Significantly Increased | Significantly Reduced |

| Alkaline phosphatase (ALP) | Significantly Increased | Significantly Reduced |

| Oxidative Stress Markers | ||

| Superoxide dismutase (SOD) | Significantly Decreased | Significantly Increased |

| Catalase (CAT) | Significantly Decreased | Significantly Increased |

| Glutathione peroxidase (GPx) | Significantly Decreased | Significantly Increased |

| Malondialdehyde (MDA) | Significantly Increased | Significantly Reduced |

| Reactive Oxygen Species (ROS) | Significantly Increased | Significantly Reduced |

| Inflammatory Markers | ||

| Nuclear factor-kappa B (NF-κB) | Significantly Increased | Significantly Reduced |

| Tumor necrosis factor-alpha (TNF-α) | Significantly Increased | Significantly Reduced |

| Interleukin-1beta (IL-1β) | Significantly Increased | Significantly Reduced |

| Interleukin-6 (IL-6) | Significantly Increased | Significantly Reduced |

Attenuation of Liver Ischemia-Reperfusion Injury

Liver ischemia-reperfusion injury (IRI) is a significant cause of morbidity in liver surgery and transplantation, with inflammatory and oxidative stress responses being major contributors. researchgate.netnih.gov Aucubin has been investigated for its protective effects in this context. In a study using a rat model of liver IRI, pretreatment with aucubin was found to significantly alleviate liver damage. researchgate.netnih.gov

The study demonstrated that aucubin reduced the increase in transaminases and improved the pathological changes in the liver induced by ischemia-reperfusion. researchgate.netnih.gov It also ameliorated the inflammatory and oxidative stress responses. Specifically, aucubin reduced the expression of high mobility group box 1 (HMGB1), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and reactive oxygen species (ROS). researchgate.netnih.gov Furthermore, aucubin was shown to inhibit the activation of the Toll-like receptor 4 (TLR-4)/nuclear factor-κB (NF-κB) signaling pathway. researchgate.netnih.gov These findings suggest that aucubin's hepatoprotective effect in liver IRI is mediated through its anti-inflammatory, antioxidative, and anti-apoptotic activities. researchgate.netnih.gov

Inhibition of Hepatic Stellate Cell Activation and Extracellular Matrix Deposition

Liver fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, a process primarily driven by the activation of hepatic stellate cells (HSCs). researchgate.net Aucubin has been shown to inhibit the activation of HSCs and the subsequent deposition of ECM. researchgate.netnih.gov

In a study using human hepatic stellate cells (LX-2), it was found that both aucubin and its aglycone, aucubigenin, could inhibit the activation and ECM deposition induced by transforming growth factor-beta 1 (TGF-β1). nih.gov Specifically, they reduced the protein expression of alpha-smooth muscle actin (α-SMA), a marker of HSC activation, as well as collagen I, collagen III, and matrix metalloproteinase-2 (MMP-2). nih.gov

Another study elucidated that aucubin inhibits HSC activation by stimulating the Nrf2/Smad7 axis. researchgate.netresearchgate.net Aucubin was found to upregulate Smad7 in a dose-dependent manner, thereby blocking the TGF-β signaling pathway. researchgate.netresearchgate.net The activation of Nrf2 was identified as a direct target for aucubin's action, which was necessary for the upregulation of Smad7. researchgate.netresearchgate.net In a mouse model of carbon tetrachloride (CCl4)-induced liver fibrosis, aucubin effectively ameliorated the progression of fibrosis, reducing hepatic collagen deposition, transaminase levels, and inflammatory cytokines. researchgate.netresearchgate.net

Mechanisms Involving Anti-inflammatory and Antioxidant Pathways in Liver Protection

The hepatoprotective and anti-fibrotic activities of aucubin are strongly linked to its ability to modulate inflammatory and antioxidant pathways. nih.govnih.gov As discussed, aucubin can suppress the activation of the NF-κB pathway, a key regulator of inflammation, leading to a reduction in pro-inflammatory cytokines such as TNF-α and IL-1β. jksus.orgresearchgate.netnih.gov

Aucubin's antioxidant effects are evident from its ability to enhance the activity of endogenous antioxidant enzymes like SOD and CAT, while reducing the levels of oxidative stress markers such as MDA and ROS. jksus.orgnih.gov In a model of lipopolysaccharide (LPS)-induced acute hepatitis, aucubin was shown to alleviate oxidative stress by upregulating the NRF2/HO-1 pathway. nih.govnih.gov The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. By activating this pathway, aucubin enhances the expression of antioxidant and cytoprotective genes, thereby protecting liver cells from damage. researchgate.netresearchgate.netnih.govnih.gov

Anticancer Activities of Aucubin and its Derivatives

Aucubin has been investigated for its potential as an anticancer agent, with studies focusing on its cytotoxic, cytostatic, and antiproliferative effects on various cancer cell lines.

Cytotoxic, Cytostatic, and Antiproliferative Effects on Cancer Cell Lines

Research has demonstrated that aucubin exhibits antiproliferative activity against several types of cancer cells. One study investigated its effects on human non-small cell lung cancer A549 cells. nih.gov The findings revealed that aucubin inhibits the proliferation of these cells by inducing cell cycle arrest in the G0/G1 phase and promoting apoptosis. nih.gov The mechanism underlying the cell cycle arrest was attributed to the p53-mediated induction of p21. nih.gov Furthermore, the apoptotic effect of aucubin was linked to the enhancement of the Fas/Fas ligand system. nih.gov

Aucubin has also been evaluated for its antileukemic activity against various leukemic cell lines. While one study reported low antileukemic activities for aucubin against HL-60, K562, CCRF-CEM, and P3HRI cell lines, with IC50 values ranging from 26-56 µg/mL, it is important to note that the aglycone of aucubin has shown significant anticancer activity against leukemia P388 in vivo. researchgate.netnih.gov

In the context of breast cancer, aucubin has been shown to suppress tumor growth in a mouse model by inducing tumor cell apoptosis. nih.gov The tumor suppression rate was reported to be as high as 51.31 ± 4.07%. nih.gov Additionally, aucubin was found to alleviate organ inflammatory damage associated with breast cancer. nih.gov

Table 2: Antiproliferative Activity of Aucubin against Various Cancer Cell Lines

| Cell Line | Cancer Type | Effect | IC50 (µg/mL) |

| A549 | Non-small cell lung cancer | Cell cycle arrest (G0/G1), Apoptosis | Not Reported |

| HL-60 | Promyelocytic leukemia | Low antiproliferative activity | 26-56 |

| K562 | Chronic myelogenous leukemia | Low antiproliferative activity | 26-56 |

| CCRF-CEM | Acute lymphoblastic leukemia | Low antiproliferative activity | 26-56 |

| P3HRI | Burkitt's lymphoma | Low antiproliferative activity | 26-56 |

| 4T1 (in vivo) | Breast cancer | Tumor growth suppression, Apoptosis | Not Applicable |

Mechanisms of Action (e.g., Topoisomerase I Inhibition, STAT3 Pathway Modulation)

Aucubin, an iridoid glycoside, has demonstrated potential as an anticancer agent through various mechanisms of action. One of the key identified mechanisms is its role as a DNA topoisomerase I poison. nih.goveternopublisher.com Unlike many antitumor drugs that target topoisomerase II, aucubin selectively interferes with the activity of topoisomerase I. nih.govnih.gov It acts by stabilizing the covalent complex formed between topoisomerase I and DNA at the site of DNA strand breaks. nih.goveternopublisher.com This stabilization of the cleavage complex generates toxic DNA damage, which can lead to therapeutic effects in cancer. nih.goveternopublisher.com Research has shown that both aucubin and another iridoid, geniposide, are active as topoisomerase I poisons, while not affecting topoisomerase II. nih.gov Interestingly, at high concentrations, aucubin may also act as a catalytic inhibitor of topoisomerase I. nih.goveternopublisher.com

Beyond its effect on topoisomerase I, aucubin's anticancer activity has been attributed to other actions, such as being pro-apoptotic through the inhibition of IκB degradation and inhibiting the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) induced by antigens. nih.goveternopublisher.com In human non-small cell lung cancer A549 cells, aucubin has been found to induce cell cycle arrest at the G0/G1 phase and promote apoptosis through the p53 and Fas/Fas ligand signaling pathways. researchgate.netnih.gov Furthermore, recent studies have indicated that aucubin can inhibit the activity of lung cancer stem-like cells by targeting β-catenin for degradation via the ubiquitin-proteasome pathway, thereby blocking the WNT signaling pathway. cusabio.com

While the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a known critical pathway in oncogenesis and a target for various cancer therapies, current research has not extensively elucidated a direct modulatory role for aucubin on this specific pathway in cancer cells. Aberrant STAT3 signaling is known to promote cancer progression by inhibiting apoptosis and inducing cell proliferation, angiogenesis, and metastasis. mdpi.comresearchgate.netyoutube.com

Role of Deglycosylation in Enhancing Anticancer Potential

The biotransformation of aucubin, specifically through deglycosylation, appears to be a critical step in enhancing its anticancer properties. The aglycone form of aucubin, known as aucubigenin, is produced when the glucose moiety is removed. nih.gov Studies have shown that this hydrolyzed form of aucubin can exhibit greater cytotoxicity and anticancer effects compared to the glycoside form. nih.gov

A notable example of this is seen in its effect on human chronic myeloid leukemia (CML) cells. Research has demonstrated that hydrolyzed aucubin has a more potent anti-leukemic effect than aucubin itself. researchgate.net The hydrolyzed form was found to inhibit the phosphorylation of the BCR-ABL fusion protein, a key driver in CML, and to induce apoptosis in these cancer cells. researchgate.net This suggests that the deglycosylation of aucubin is a crucial activation step that potentiates its ability to target specific oncogenic pathways. The aglycone has also been shown to inhibit DNA and RNA polymerases. nih.goveternopublisher.com

Anti-Osteoporosis and Bone Remodeling Effects

Aucubin has demonstrated significant therapeutic potential in the context of bone health, particularly in combating osteoporosis and promoting bone remodeling. Its effects are multifaceted, involving the inhibition of bone resorption and the promotion of bone formation.

Inhibition of Osteoclast Differentiation and Activity

A key aspect of aucubin's anti-osteoporotic action is its ability to inhibit the differentiation and activity of osteoclasts, the cells responsible for bone resorption. Research has shown that aucubin can slow the development of osteoporosis by targeting osteoclast differentiation. researchgate.net

In studies using mouse models of osteoporosis, aucubin administration led to a decrease in the number of mature osteoclasts. The underlying mechanisms for this effect include the modulation of key signaling pathways. Aucubin has been found to inhibit osteoclast differentiation through the nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated antioxidant pathway. researchgate.net Additionally, it impedes the fusion of preosteoclasts into mature osteoclasts by inhibiting the MAPK/NF-κB signaling pathway.

Furthermore, treatment with aucubin has been shown to reduce the serum concentrations of factors associated with osteoclast activity, such as TRAP5b, IL-1, and IL-6, while increasing the levels of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). researchgate.net In cell culture models, aucubin treatment of RANKL-exposed cells resulted in a decreased number of multi-nuclear TRAP-positive cells and reversed the overexpression of osteoclast-related genes like TRAP5, NFATc1, and CTSK. researchgate.net

Promotion of Osteoblast Differentiation and Bone Formation

Complementing its inhibitory effect on osteoclasts, aucubin actively promotes the differentiation of osteoblasts, the cells responsible for new bone formation. mdpi.comyoutube.com This dual action makes it a promising agent for treating metabolic bone diseases like osteoporosis, which are characterized by an imbalance between bone resorption and formation. mdpi.comyoutube.com

Studies have demonstrated that aucubin enhances the expression of several key markers of osteoblast differentiation, including collagen I, osteocalcin (OCN), osteopontin (OPN), and osterix. mdpi.comyoutube.com The mechanisms behind this pro-osteogenic effect involve the regulation of multiple signaling pathways. Aucubin has been shown to promote osteoblast differentiation by modulating the bone morphogenetic protein-2 (BMP2) signaling pathway, specifically through the BMP2/Smads pathway. mdpi.com More recent research has also implicated the lncRNA-H19-driven Wnt/β-catenin signaling axis in aucubin-mediated bone formation.

In vivo experiments using a dexamethasone-induced mouse model of osteoporosis have confirmed these cellular effects. Aucubin treatment was found to increase cortical bone thickness, enhance bone density, and lead to tighter trabecular bone structure. mdpi.comyoutube.com

Interplay with Angiogenesis in Bone Regeneration (e.g., VEGFR2 Pathway)

The processes of angiogenesis (the formation of new blood vessels) and osteogenesis are intricately linked, and this coupling is essential for effective bone repair and regeneration. researchgate.net Aucubin has been shown to exert a dual effect by not only promoting bone formation but also by stimulating angiogenesis, which is critical for supplying nutrients and oxygen to the regenerating bone tissue. researchgate.net

Research indicates that aucubin promotes angiogenesis mediated by the vascular endothelial growth factor receptor 2 (VEGFR2). researchgate.net In studies using both zebrafish and human umbilical vein endothelial cells (HUVECs), aucubin demonstrated a pro-angiogenic effect. researchgate.net It was found to promote the proliferation, migration, and tube formation of endothelial cells, likely through the mediation of several signaling pathways including VEGFR2/MEK/ERK, Akt/mTOR, and Src/FAK. researchgate.net

Furthermore, aucubin has been observed to enhance the angiogenesis of a specific type of blood vessel known as type H vessels, which are closely associated with osteogenesis. This effect is thought to be mediated indirectly through its action on preosteoclasts, which are a source of platelet-derived growth factor-BB (PDGF-BB), a factor that promotes type H vessel formation. By inhibiting the maturation of preosteoclasts, aucubin increases their number, leading to enhanced PDGF-BB secretion and subsequent angiogenesis. This interplay highlights a sophisticated mechanism by which aucubin coordinates both vascularization and bone formation to facilitate regeneration.

Antimicrobial Activities

In addition to its other pharmacological properties, aucubin has demonstrated notable antimicrobial activity against a range of pathogenic bacteria. nih.gov An extract of aucubin has been tested for its ability to inhibit the growth of several common pathogens.

The results of these studies showed that the aucubin extract exerted a strong antibacterial effect. The efficacy of this inhibition was found to vary depending on the specific pathogen. The order of susceptibility to the aucubin extract was observed to be: Staphylococcus aureus > Escherichia coli > Bacillus subtilis > Salmonella. At a concentration of 40 mg/mL, the aucubin extract produced significant zones of inhibition against these bacteria, indicating its potential as an antimicrobial agent.

Interactive Data Table: Antimicrobial Activity of Aucubin Extract (40 mg/mL)

| Pathogen | Inhibition Zone (mm) |

| Staphylococcus aureus | 35.9 ± 1.32 |

| Escherichia coli | 30.7 ± 1.38 |

| Bacillus subtilis | 20.5 ± 1.36 |

| Salmonella | 15.9 ± 1.39 |

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Organisms

Research has confirmed that aucubin exhibits inhibitory effects against a range of both Gram-positive and Gram-negative bacteria. In vitro studies have established its efficacy by determining the Minimum Inhibitory Concentration (MIC) against several bacterial species. The MIC values for aucubin have been reported to range from 8 to 128 μg/mL against Gram-positive bacteria such as Staphylococcus epidermidis, Staphylococcus aureus, Enterococcus faecalis, and Bacillus subtilis, and against Gram-negative bacteria including Proteus vulgaris, Enterobacter aerogenes, Klebsiella pneumoniae, Proteus mirabilis, and Citrobacter diversus mdpi.comnih.gov.

Further studies using aucubin extracted from Eucommia ulmoides demonstrated significant antibacterial action based on the diameter of the inhibition zone. At a concentration of 40 mg/mL, the extract showed strong activity, particularly against Staphylococcus aureus and Escherichia coli nih.gov.

| Organism | Type | Measurement | Result | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | Inhibition Zone | 35.9 ± 1.32 mm | nih.gov |

| Escherichia coli | Gram-Negative | Inhibition Zone | 30.7 ± 1.38 mm | nih.gov |

| Bacillus subtilis | Gram-Positive | Inhibition Zone | 20.5 ± 1.36 mm | nih.gov |

| Salmonella | Gram-Negative | Inhibition Zone | 15.9 ± 1.39 mm | nih.gov |

| Various Gram-Positive & Gram-Negative Bacteria | Both | MIC | 8–128 μg/mL | mdpi.comnih.gov |

Antifungal Properties (e.g., Inhibition of Candida albicans Biofilm)

Aucubin has shown significant antifungal properties, particularly against Candida albicans, a common opportunistic fungal pathogen known for its ability to form resilient biofilms. In vitro investigations have demonstrated that aucubin can inhibit the growth, biofilm formation, metabolic activity, and cell surface hydrophobicity of C. albicans in a dose-dependent manner.

Studies have quantified this activity, establishing a Minimum Inhibitory Concentration (MIC) range of 61 to 244 μg/ml for inhibiting total growth. The Minimum Fungicidal Concentration (MFC) was determined to be 244 μg/ml, indicating strong fungicidal activity at its highest tested concentration. Furthermore, aucubin was effective at preventing biofilm formation, with a Minimum Biofilm Inhibitory Concentration (MBIC) ranging from 61 to 244 μg/ml.

| Target | Measurement | Concentration (μg/ml) |

|---|---|---|

| C. albicans Growth | MIC | 61 - 244 |

| C. albicans Growth | MFC | 244 |

| C. albicans Biofilm | MBIC | 61 - 244 |

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of aucubin are believed to be primarily mediated by its aglycone, aucubigenin, which is formed upon the enzymatic hydrolysis of the glycosidic bond in aucubin koreascience.kr. This conversion is considered a necessary step for its biological activity koreascience.krnih.gov.

The proposed mechanism for its antibacterial action involves the inhibition of crucial cellular processes. Studies suggest that aucubigenin interferes with bacterial metabolism, specifically by inhibiting RNA and protein biosynthesis within the bacterial cells koreascience.kr. The inhibition of RNA synthesis appears to be more pronounced than that of protein synthesis koreascience.kr.

For its antifungal activity, particularly against C. albicans, the mechanism is thought to involve the disruption of the fungal cell surface. It is proposed that aucubin acts by inhibiting the cell surface hydrophobicity (CSH) pathway, which is a critical factor for fungal adhesion and the initial stages of biofilm formation mdpi.comnih.gov.

Other Biological Activities

Beyond its antimicrobial effects, aucubin has been investigated for a variety of other pharmacological activities, demonstrating its potential to influence several physiological and pathological processes. mdpi.comnih.govnih.govresearchgate.net

Anxiolytic and Antidepressant Effects

Preclinical studies in animal models suggest that aucubin possesses both anxiolytic and antidepressant-like properties. In mouse models of anxiety, such as the elevated plus maze and light/dark box tests, administration of aucubin led to behaviors indicative of reduced anxiety. A notable finding was a significant increase in the percentage of entries into and the time spent in the open arms of the elevated plus maze.

The mechanisms underlying these effects are thought to be related to the modulation of neurotransmitter systems in the brain. Research indicates that aucubin may influence the levels of glutamate and gamma-aminobutyric acid (GABA) researchgate.net. Furthermore, it has been shown to inhibit the activity of key enzymes involved in the catabolism of monoamine neurotransmitters, including monoamine oxidase A (MAO-A) and catechol-O-methyltransferase (COMT) researchgate.net.

Antidiabetic Properties (e.g., Insulin Sensitization)

Aucubin has demonstrated significant antidiabetic potential in preclinical models. In studies using streptozotocin-induced diabetic rats, treatment with aucubin resulted in a notable reduction in blood glucose levels. This hypoglycemic effect is complemented by protective actions on the pancreas.

The administration of aucubin to diabetic rats was associated with an improvement in the condition of the pancreas, including a significant increase in the number of insulin-producing beta cells researchgate.net. The compound also appears to mitigate oxidative stress, a key factor in diabetic complications. It has been shown to reduce lipid peroxidation and enhance the activities of endogenous antioxidant enzymes such as catalase, glutathione peroxidase, and superoxide dismutase in the liver and kidneys of diabetic animal models researchgate.net.

Antihyperlipidemic Activity

Several studies have identified aucubin as having antihyperlipidemic activity, suggesting its potential role in managing lipid metabolism disorders. mdpi.comnih.govnih.govresearchgate.net Research indicates that aucubin can help alleviate conditions such as obesity-induced atherosclerosis researchgate.net. Its therapeutic effects are linked to the reduction of atherogenic cholesterol and triglycerides. While detailed mechanistic studies are ongoing, the collective evidence points towards a beneficial role for aucubin in controlling hyperlipidemia.

Gastroprotective Mechanisms

Aucubin has demonstrated significant gastroprotective effects, primarily attributed to its potent anti-inflammatory and antioxidant properties. In a study investigating ethanol-induced gastric mucosal injury in mice, prophylactic oral administration of aucubin was found to decrease gastric ulcer indexes and improve histological scores. researcher.life The protective mechanism involves a significant reduction in myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and a decrease in the levels of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researcher.lifedntb.gov.ua

Furthermore, aucubin combats oxidative stress by lowering malondialdehyde (MDA) levels, a product of lipid peroxidation, and augmenting the levels of the antioxidant glutathione (GSH) and the activity of superoxide dismutase (SOD). researcher.lifedntb.gov.ua The compound also enhances gastric mucosal defense by up-regulating the expression of heat shock protein-70 (HSP-70) and normalizing the levels of epidermal growth factor (EGF), vascular endothelial growth factor (VEGF), and cyclooxygenase-1 (COX-1), all of which are crucial for maintaining mucosal integrity and promoting repair. researcher.lifedntb.gov.ua

Table 1: Effects of Aucubin on Biomarkers in Ethanol-Induced Gastric Mucosal Injury

| Biomarker | Effect of Aucubin Administration | Implied Protective Mechanism |

|---|---|---|

| Myeloperoxidase (MPO) | Decrease | Reduction of inflammation |

| Tumor Necrosis Factor-α (TNF-α) | Decrease | Reduction of inflammation |

| Interleukin-6 (IL-6) | Decrease | Reduction of inflammation |

| Malondialdehyde (MDA) | Decrease | Reduction of oxidative stress |

| Glutathione (GSH) | Increase | Enhancement of antioxidant defense |

| Superoxide Dismutase (SOD) | Increase | Enhancement of antioxidant defense |

| Heat Shock Protein-70 (HSP-70) | Increase | Enhancement of mucosal protection |

| Epidermal Growth Factor (EGF) | Normalization | Promotion of mucosal repair |

| Vascular Endothelial Growth Factor (VEGF) | Normalization | Promotion of mucosal repair |

Cardioprotective Effects

The cardioprotective potential of aucubin has been investigated in various models of cardiac injury, where it has been shown to mitigate damage through its anti-inflammatory, antioxidant, and anti-apoptotic activities. In a mouse model of lipopolysaccharide (LPS)-induced cardiac dysfunction, pretreatment with aucubin was found to ameliorate cardiac dysfunction, inflammation, oxidative stress, and apoptosis. czechmycology.org A key mechanism identified was the inhibition of the nucleotide-binding oligomerization domain-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome, which subsequently reduces the formation of pro-inflammatory cytokines. czechmycology.org

In a separate study on myocardial infarction (MI)-induced cardiac remodeling in mice, aucubin treatment led to decreased mortality, reduced infarct size, and improved cardiac function. researchgate.net Mechanistically, aucubin was found to inhibit the apoptosis signal-regulating kinase 1 (ASK1)/c-Jun N-terminal kinase (JNK) signaling pathway. researchgate.net Furthermore, aucubin's cardioprotective effects are linked to the activation of the neuronal nitric oxide synthase (nNOS)/nitric oxide (NO) pathway, which helps to attenuate reactive oxygen species (ROS) production and preserve thioredoxin (Trx). researchgate.net

Table 2: Cardioprotective Mechanisms of Aucubin in Different Injury Models

| Cardiac Injury Model | Key Mechanisms of Aucubin | Research Findings |

|---|---|---|

| Lipopolysaccharide (LPS)-induced cardiac dysfunction | Inhibition of NLRP3 inflammasome, reduction of oxidative stress and apoptosis | Ameliorated cardiac dysfunction, reduced inflammation |

Retinoprotective Effects in Retinal Degeneration Models

Aucubin has been shown to exert significant protective effects in models of retinal degeneration, primarily through its anti-oxidative and anti-apoptotic properties. In a study using an N-methyl-N-nitrosourea (MNU)-induced retinal degeneration mouse model, oral administration of aucubin preserved the outer nuclear layer, which contains photoreceptor cells. nih.gov Furthermore, electroretinography (ERG) responses, which were significantly decreased in MNU-injected mice, showed significant improvement in both a- and b-wave amplitudes with aucubin treatment. nih.govnih.gov

The protective mechanism of aucubin in this model involves the attenuation of photoreceptor cell apoptosis and a reduction in oxidative DNA damage, as indicated by decreased terminal deoxynucleotidyl transferase dUTP nick end-labeling (TUNEL) staining and reduced levels of 8-hydroxydeoxyguanosine (8-OHdG). nih.govnih.gov In a diabetic rat model, aucubin was also found to protect retinal ganglion cells (RGCs) by inhibiting the p38 mitogen-activated protein kinase (p38MAPK) signaling pathway. cabidigitallibrary.orgresearchgate.net This inhibition led to a reduction in RGC apoptosis, oxidative stress, and the expression of inflammatory factors. cabidigitallibrary.orgresearchgate.net

Table 3: Retinoprotective Effects of Aucubin and its Mechanisms

| Retinal Degeneration Model | Key Protective Effects of Aucubin | Underlying Mechanisms |

|---|---|---|